molecular formula C8H4F3NO3S B14473840 3-Cyanophenyl trifluoromethanesulfonate CAS No. 66152-74-7

3-Cyanophenyl trifluoromethanesulfonate

Cat. No.: B14473840
CAS No.: 66152-74-7
M. Wt: 251.18 g/mol
InChI Key: VDWKMBNKPLCHFI-UHFFFAOYSA-N
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Description

3-Cyanophenyl trifluoromethanesulfonate is an organic compound with the molecular formula C8H4F3NO3S. It is a derivative of phenyl trifluoromethanesulfonate, where a cyano group is attached to the phenyl ring. This compound is known for its utility in various organic synthesis reactions due to its excellent leaving group properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyanophenyl trifluoromethanesulfonate can be synthesized through the trifluoromethanesulfonylation of 3-cyanophenol. The reaction typically involves the use of trifluoromethanesulfonic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Cyanophenyl trifluoromethanesulfonate undergoes various types of reactions, including nucleophilic substitution, Suzuki-Miyaura coupling, and Heck reactions. Its triflate group makes it highly reactive in these processes .

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or DMF.

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters.

    Heck Reactions: These reactions use palladium catalysts and alkenes, often in the presence of a base like triethylamine in solvents such as DMF or NMP.

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

3-Cyanophenyl trifluoromethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyanophenyl trifluoromethanesulfonate primarily involves its role as a leaving group in various organic reactions. The triflate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This property makes it an excellent reagent for nucleophilic substitution and cross-coupling reactions .

Comparison with Similar Compounds

  • 4-Cyanophenyl trifluoromethanesulfonate
  • 2-Cyanophenyl trifluoromethanesulfonate
  • Phenyl trifluoromethanesulfonate

Comparison: 3-Cyanophenyl trifluoromethanesulfonate is unique due to the position of the cyano group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. Compared to its isomers (2- and 4-cyanophenyl trifluoromethanesulfonate), the 3-cyano derivative may exhibit different steric and electronic effects, impacting its behavior in synthetic applications .

Properties

CAS No.

66152-74-7

Molecular Formula

C8H4F3NO3S

Molecular Weight

251.18 g/mol

IUPAC Name

(3-cyanophenyl) trifluoromethanesulfonate

InChI

InChI=1S/C8H4F3NO3S/c9-8(10,11)16(13,14)15-7-3-1-2-6(4-7)5-12/h1-4H

InChI Key

VDWKMBNKPLCHFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)C#N

Origin of Product

United States

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